N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.07217913 g/mol and the complexity rating of the compound is 441. The solubility of this chemical has been described as 43.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
The future directions for the study of “N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” could involve further exploration of its potential therapeutic applications, particularly in the treatment of diseases like Chagas disease . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .
Mechanism of Action
Target of Action
The primary target of N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is spermidine synthase in Trypanosoma cruzi . This enzyme plays a crucial role in the polyamine-trypanothione pathway, which is essential for the survival and virulence of the parasite .
Mode of Action
This compound interacts with its target by binding to the putrescine-binding pocket of the spermidine synthase . This binding is facilitated by an induced-fit mechanism, where the putrescine-binding pocket extends to accommodate the compound . The compound also binds to the dimer interface of the enzyme, disrupting its conformation and inhibiting its function .
Biochemical Pathways
The compound affects the polyamine-trypanothione pathway . By inhibiting spermidine synthase, it disrupts the synthesis of trypanothione, a molecule that protects the parasite from oxidative stress . This leads to an accumulation of harmful oxidative species within the parasite, ultimately causing its death .
Result of Action
The inhibition of spermidine synthase by this compound leads to a disruption in the polyamine-trypanothione pathway . This results in the accumulation of harmful oxidative species within the parasite, causing cellular damage and ultimately leading to the death of the parasite .
Properties
IUPAC Name |
N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(12-5-3-2-4-6-12)21(17,18)13-7-8-14-15(11-13)20-10-9-19-14/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDGXFPVQLJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324910 |
Source
|
Record name | N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85198956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
721897-59-2 |
Source
|
Record name | N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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